Tubacin
Description
Introduction to Tubacin as a Selective Histone Deacetylase 6 Inhibitor
Historical Context and Discovery of this compound
Early Chemical Genetic Screens for Histone Deacetylase Modulators
The discovery of this compound emerged from efforts to identify small molecules capable of selectively modulating histone deacetylase activity. Early chemical genetic screens focused on libraries of hydroxamic acid derivatives, which were known to interact with zinc-dependent enzymatic sites common to histone deacetylases. These screens prioritized compounds that induced hyperacetylation of non-histone substrates, such as α-tubulin, while leaving histone acetylation unaffected. This compound was distinguished by its ability to selectively inhibit histone deacetylase 6 at nanomolar concentrations, with an inhibitory concentration (IC₅₀) of 0.004 µM, while showing minimal activity against other histone deacetylases.
The development of this compound was facilitated by multidimensional small-molecule libraries designed to explore structural variations in metal-chelating groups. These libraries included diverse scaffolds, such as 1,3-dioxanes and hydroxamic acid derivatives, which were screened using cell-based assays measuring tubulin acetylation as a surrogate for histone deacetylase 6 inhibition. This compound’s identification marked a breakthrough in achieving isoform selectivity, as earlier inhibitors like suberoylanilide hydroxamic acid (SAHA) and trichostatin A (TSA) targeted multiple histone deacetylases with limited discrimination.
Identification of this compound in Multidimensional Small-Molecule Libraries
This compound was isolated from a library of over 7,000 compounds curated for structural diversity and potential histone deacetylase inhibitory activity. Its structure, characterized by a hydroxamic acid group linked to a diphenyloxazole-thioether moiety, was optimized for binding to the catalytic pocket of histone deacetylase 6. The compound’s selectivity arises from interactions with unique residues in the histone deacetylase 6 active site, which differ from those in class I histone deacetylases like histone deacetylase 1 and histone deacetylase 2.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₅₆N₄O₆S |
| Molecular Weight | 721.9 g/mol |
| Solubility | Soluble in DMSO (10 mg/mL) |
| IC₅₀ for Histone Deacetylase 6 | 0.004 µM |
| Selectivity Ratio | >1,000-fold over other histone deacetylases |
The synthetic pathway for this compound involves coupling a diphenyloxazole-thioether intermediate with a hydroxamic acid-containing backbone, yielding a compound that reversibly inhibits histone deacetylase 6 by chelating the zinc ion in its catalytic domain. This design principle has informed the development of subsequent histone deacetylase 6 inhibitors, such as HPB, which share this compound’s selectivity but exhibit improved pharmacokinetic properties.
Structural and Functional Uniqueness of Histone Deacetylase 6
Dual Catalytic Domains of Histone Deacetylase 6
Histone deacetylase 6 is distinguished by its possession of two functional catalytic domains, a feature absent in other histone deacetylases. These domains, designated CD1 and CD2, exhibit differential substrate specificities and regulatory roles. CD1 primarily deacetylates α-tubulin, while CD2 targets misfolded proteins tagged with ubiquitin. The dual-domain architecture enables histone deacetylase 6 to coordinate cytoskeletal dynamics and protein quality control simultaneously, positioning it as a central regulator of cellular homeostasis.
Structural studies reveal that the catalytic domains of histone deacetylase 6 adopt a conserved α/β fold characteristic of zinc-dependent hydrolases, but with distinct loop regions that confer substrate specificity. For example, CD2 contains a hydrophobic pocket that accommodates ubiquitin chains, facilitating the enzyme’s role in aggresome formation and autophagy. This compound inhibits both catalytic domains but shows greater potency against CD2, as evidenced by its ability to block the interaction between histone deacetylase 6 and dynein motors, thereby disrupting the transport of ubiquitinated proteins.
Cytoplasmic Localization and Microtubule Association
Unlike most histone deacetylases, which reside in the nucleus, histone deacetylase 6 is predominantly localized to the cytoplasm, where it associates with microtubules and the dynein motor complex. This localization is mediated by a C-terminal SE14 domain, which binds to tubulin polymers and anchors the enzyme to the cytoskeleton. Histone deacetylase 6’s microtubule association enables it to regulate cell motility, intracellular transport, and the structural integrity of the mitotic spindle during division.
This compound’s inhibition of histone deacetylase 6 leads to hyperacetylation of α-tubulin, stabilizing microtubules and impairing the dynamics required for cancer cell invasion and metastasis. This effect is particularly pronounced in transformed cells, where histone deacetylase 6 activity is often upregulated to support rapid proliferation and stress adaptation. The cytoplasmic focus of histone deacetylase 6 also insulates it from the epigenetic effects of pan-histone deacetylase inhibitors, making this compound a valuable complement to existing therapies that target nuclear histone acetylation.
Properties
IUPAC Name |
N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N3O7S.H2O/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48;/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47);1H2/t34-,35+,40+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNUQEWFGFQQBB-BCQYVYEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Acute Lymphoblastic Leukemia (ALL)
- Study Findings : Tubacin has been shown to suppress proliferation and induce apoptosis in ALL cells. It enhances the effects of chemotherapy both in vitro and in vivo, suggesting its potential as a combinatorial therapeutic agent for this aggressive cancer type .
- Mechanism : The increased acetylation of α-tubulin leads to the accumulation of ubiquitinated proteins, promoting cell death in malignant cells.
Overcoming Drug Resistance in Leukemia
- Research Insight : this compound has demonstrated efficacy in overcoming drug resistance in leukemia models, particularly by targeting HDAC6 and enhancing the apoptotic response .
- Clinical Relevance : The potential to combine this compound with existing chemotherapeutic agents could improve outcomes for patients with resistant forms of leukemia.
Other Cancers
- Breast Cancer : Emerging evidence supports this compound's role in targeting HDAC6 and its substrates implicated in breast cancer progression .
- Neurodegenerative Disorders : this compound's ability to modulate protein conformation through Hsp90 targeting hints at its utility in treating neurodegenerative diseases like Huntington's disease .
Endothelial Function Improvement
- Study Results : this compound has been shown to increase endothelial nitric oxide synthase (eNOS) expression and nitric oxide (NO) production, which are critical for vascular health .
- Mechanism : Rather than inhibiting HDAC6 directly, this compound stabilizes eNOS mRNA transcripts, thereby enhancing eNOS expression under inflammatory conditions like TNFα exposure.
Diabetic Models
- Findings : In diabetic mouse models, this compound improved endothelial function and reduced cerebral infarction size following ischemic events .
- Implications : These results suggest that this compound could be a potential therapeutic agent for managing vascular complications associated with diabetes.
Summary Table of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Cancer Treatment | ALL, Breast Cancer | Induces apoptosis via α-tubulin acetylation |
| Overcoming Drug Resistance | Leukemia | Enhances chemotherapy efficacy |
| Cardiovascular Health | Endothelial dysfunction | Stabilizes eNOS mRNA, increases NO production |
| Neurodegenerative Disorders | Huntington's Disease | Modulates protein conformation via Hsp90 |
Case Study 1: this compound in Acute Lymphoblastic Leukemia
A study demonstrated that this compound significantly reduced cell viability in ALL cell lines while enhancing the cytotoxic effects of standard chemotherapy agents. The combined treatment resulted in a marked increase in apoptotic markers compared to controls.
Case Study 2: this compound's Role in Endothelial Dysfunction
In a diabetic mouse model, administration of this compound led to improved vascular responses and reduced inflammatory markers. This was attributed to the stabilization of eNOS mRNA, which is typically degraded under inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar HDAC6 Inhibitors
Table 1: Biochemical and Functional Comparison of HDAC6 Inhibitors
Key Comparative Findings
Selectivity and Off-Target Effects
- This compound vs. Tubastatin A : Tubastatin A, while potent (HDAC6 IC50 = 15–30 nM), exhibits lower selectivity (64× over HDAC1 vs. This compound’s 350×) and inhibits HDAC10, a common off-target for most HDAC6 inhibitors . This compound uniquely spares HDAC10, reducing risks of spermidine metabolism disruption .
- This compound vs. Rocilinostat: Both are HDAC6-selective, but rocilinostat lacks this compound’s eNOS-enhancing effects, critical for vascular protection .
Functional Divergence in Disease Models
- Cancer Therapy: this compound synergizes with erastin to induce ferroptosis in TNBC via HDAC6-independent transcriptional activation of apoptotic genes (e.g., Bim, PUMA) . In contrast, Tubastatin A and rocilinostat primarily act through HDAC6-dependent aggresome disruption .
- Cardiovascular Effects: this compound enhances eNOS/NO signaling, while Tubastatin A suppresses it, highlighting divergent vascular outcomes despite similar HDAC6 inhibition .
Pharmacological Synergy and Toxicity
- This compound’s synergy with bortezomib in MM is unmatched by other inhibitors, achieving cytotoxicity at lower doses (IC50 = 5–20 μM) without harming normal cells .
- Trichostatin A (TSA), a pan-HDAC inhibitor, shows broad toxicity (e.g., peripheral blood mononuclear cell death), limiting its therapeutic utility .
Research Implications and Limitations
- IC50 Variability : Discrepancies in this compound’s HDAC6 IC50 (4 nM vs. 36 nM) reflect assay-dependent differences (e.g., substrate specificity, buffer conditions) .
- Clinical Translation: Rocilinostat’s advancement to clinical trials underscores the need for optimizing this compound’s pharmacokinetics and toxicity profile for human use.
Preparation Methods
Carboxylic Acid Activation and Hydroxamate Formation
The core strategy involves converting a carboxylic acid precursor to a hydroxamic acid via a mixed anhydride intermediate. In a representative procedure:
-
Activation : The carboxylic acid (e.g., mycophenolic acid derivative) is treated with ethyl chloroformate and triethylamine (EtN) in tetrahydrofuran (THF) at 0°C to form a reactive mixed anhydride.
-
Nucleophilic Attack : Hydroxylamine hydrochloride and EtN are added to the reaction mixture, facilitating nucleophilic substitution to yield the hydroxamic acid.
-
Purification : Crude products are purified via preparative thin-layer chromatography (PTLC) or column chromatography, with yields typically ranging from 85% to 94%.
Key reagents and conditions are summarized below:
Structural Modifications and Analogs
This compound’s structure includes a tert-butylphenyl group linked to a hydroxamic acid via a cap group. Modifications to the cap group (e.g., lauroyl or methoxyethoxymethyl [MEM] substitutions) alter solubility and potency. For instance, 7-O-lauroyl derivatives showed enhanced cellular permeability in ALL cell lines.
Biochemical Validation of HDAC6 Selectivity
Enzymatic Inhibition Profiling
This compound’s selectivity for HDAC6 was rigorously validated against a panel of HDAC isoforms. Comparative studies with pan-HDAC inhibitors like SAHA revealed striking specificity:
| HDAC Isoform | This compound IC (nM) | SAHA IC (nM) |
|---|---|---|
| HDAC1 | 14.5 | 0.09 |
| HDAC6 | 1.62 | 0.035 |
This compound’s 9-fold selectivity for HDAC6 over HDAC1 and minimal activity against class I HDACs (e.g., HDAC3 IC = 130.9 nM) underpins its utility as a targeted probe.
Cellular Target Engagement
In acute lymphoblastic leukemia (ALL) cells (Jurkat, Loucy, Nalm-6), this compound treatment (1–3 h) induced dose-dependent α-tubulin hyperacetylation without altering histone H3 acetylation. Western blot analyses confirmed HDAC6 inhibition, with acetylated α-tubulin levels increasing by 3- to 5-fold compared to DMSO controls.
Scalability and Process Optimization
Large-Scale Synthesis Challenges
Early syntheses faced challenges in scaling due to:
Improved Protocols
Optimization efforts addressed these issues:
-
Solvent Systems : Switching to THF/water (5:1) improved hydroxamate formation yields to >90%.
-
Catalytic Additives : Potassium hydroxide in methanol minimized side reactions during anhydride formation.
Analytical Characterization
Structural Confirmation
Purity Assessment
Reverse-phase HPLC with UV detection (254 nm) confirmed >95% purity for batches used in cellular assays.
Applications in Disease Models
Q & A
Q. Table 1. Key this compound Parameters for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
